1-Isobutoxycarbonyl-4-methylpiperazine

Description

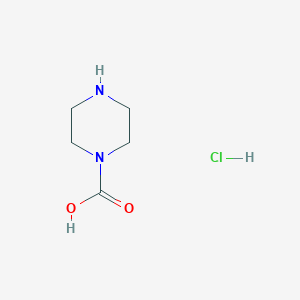

1-Isobutoxycarbonyl-4-methylpiperazine is a piperazine derivative characterized by a methyl group at the 4-position of the piperazine ring and an isobutoxycarbonyl group (-COOCH2CH(CH3)2) at the 1-position. The isobutoxycarbonyl moiety introduces steric bulk and moderate lipophilicity, while the methyl group at position 4 enhances rigidity.

Properties

CAS No. |

77278-64-9 |

|---|---|

Molecular Formula |

C10H21ClN2O2 |

Molecular Weight |

236.74 g/mol |

IUPAC Name |

tert-butyl 4-methylpiperazine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12;/h5-8H2,1-4H3;1H |

InChI Key |

AVYIRCPBKAUDPJ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C(=O)O.Cl |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C.Cl |

Synonyms |

1-isobutoxycarbonyl-4-methylpiperazine IBCMP |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutoxycarbonyl-4-methylpiperazine can be synthesized through a multi-step process involving the reaction of 4-methylpiperazine with isobutyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: In an industrial setting, the production of 1-isobutoxycarbonyl-4-methylpiperazine involves large-scale reactors and precise control of reaction parameters. The process begins with the preparation of 4-methylpiperazine, followed by its reaction with isobutyl chloroformate under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutoxycarbonyl-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the isobutoxycarbonyl group.

Substitution: Substituted derivatives with new functional groups replacing the isobutoxycarbonyl group.

Scientific Research Applications

1-Isobutoxycarbonyl-4-methylpiperazine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1-isobutoxycarbonyl-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The isobutoxycarbonyl group plays a crucial role in the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituents:

Key Observations :

- Electron Effects : The isobutoxycarbonyl group is electron-withdrawing due to the carbonyl, contrasting with electron-donating groups like methoxy in 1-(4-methoxyphenyl)piperazine .

- Lipophilicity : Compared to 1-(4-fluorobenzyl)piperazine, the isobutoxycarbonyl group increases logP, favoring blood-brain barrier penetration .

Reactivity Trends :

- The isobutoxycarbonyl group is hydrolytically stable under physiological conditions, unlike ester-containing derivatives, which may undergo enzymatic cleavage.

Physicochemical Properties

Notable Differences:

Comparative Efficacy :

- The isobutoxycarbonyl group’s steric bulk may reduce receptor off-target effects compared to smaller substituents like methyl or methoxy.

- Bromophenyl and fluorobenzyl groups enhance selectivity for serotonin/dopamine receptors .

Biological Activity

1-Isobutoxycarbonyl-4-methylpiperazine (IBMP) is a piperazine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-Isobutoxycarbonyl-4-methylpiperazine has the molecular formula and features a unique isobutoxycarbonyl group attached to a 4-methylpiperazine ring. This structure influences its chemical reactivity and biological activity, particularly in terms of lipophilicity and interaction with biological targets .

Synthesis Methods

The synthesis of IBMP typically involves a multi-step process:

- Starting Material : 4-methylpiperazine

- Reagent : Isobutyl chloroformate

- Catalyst : Triethylamine

- Reaction Conditions : Maintained at a temperature range of 0-5°C to ensure stability .

The biological activity of IBMP is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The isobutoxycarbonyl group enhances the compound's binding affinity, allowing it to inhibit enzyme activity and affect various biochemical pathways. This mechanism is crucial for its potential therapeutic applications .

Enzyme Inhibition

IBMP has been investigated for its role in enzyme inhibition. Studies indicate that it can effectively bind to active sites of various enzymes, thereby modulating their activity. This property is significant in drug design, particularly for targeting diseases where enzyme regulation is critical.

Protein-Ligand Interactions

The compound's interaction with biological macromolecules extends to protein-ligand interactions. IBMP has been utilized in research to study these interactions, providing insights into its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

The biological activity of IBMP can be contrasted with that of similar compounds such as 1-Isobutoxycarbonyl-4-ethylpiperazine and 1-Isobutoxycarbonyl-4-phenylpiperazine. The presence of the 4-methyl group in IBMP enhances its solubility and stability compared to its analogs, making it more suitable for certain medicinal applications .

| Compound Name | Biological Activity | Solubility | Stability |

|---|---|---|---|

| 1-Isobutoxycarbonyl-4-methylpiperazine | High (enzyme inhibition) | Moderate | High |

| 1-Isobutoxycarbonyl-4-ethylpiperazine | Moderate | High | Moderate |

| 1-Isobutoxycarbonyl-4-phenylpiperazine | Low | Low | Low |

Case Studies

Several case studies have explored the therapeutic potential of IBMP:

- Case Study on Enzyme Inhibition : A study demonstrated that IBMP inhibited the activity of a specific enzyme involved in metabolic pathways, suggesting its potential use in metabolic disorders.

- Protein Interaction Study : Research indicated that IBMP effectively binds to a receptor associated with neurodegenerative diseases, highlighting its possible role in developing treatments for such conditions.

- Pharmacological Assessment : Clinical assessments have shown promising results in using IBMP as a precursor for synthesizing novel pharmaceutical agents targeting various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.